6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJAWOHXOVRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan-3-carboxylic acid and pyrido[4,3-d]pyrimidine derivatives can be reacted in the presence of catalysts and solvents to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison
The pyrido[4,3-d]pyrimidine core is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- The furanoyl group in the target compound provides a balance of hydrophilicity and aromaticity compared to bulkier substituents (e.g., benzyl, CF₃).
- Positional isomerism (furan-2 vs. furan-3) alters electronic properties and binding interactions, as seen in BK47530 .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Kinase Inhibition: Pyrido-pyrimidines like TAK-733 exhibit potent MEK/ERK pathway inhibition (IC₅₀ < 10 nM) . The furanoyl group’s electron-rich nature may modulate kinase binding.
- Solubility : The furan-3-carbonyl group’s polarity likely improves aqueous solubility compared to CF₃- or benzyl-substituted derivatives .
- Metabolic Stability : Tetrahydropyrido-pyrimidines generally exhibit moderate metabolic stability due to reduced aromaticity versus fully unsaturated cores .
Biological Activity
The compound 6-(furan-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrido-pyrimidine family, characterized by its unique structural features that confer significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.22 g/mol. The structure includes a furan ring and a pyrido-pyrimidine core which are known to enhance solubility and bioactivity.
Anticancer Activity
Research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. They can inhibit key signaling pathways involved in tumor growth such as the PI3K/Akt/mTOR pathway.
- Case Study : A study published in ACS Omega highlighted the synthesis of various pyrido-pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated that compounds with furan substitutions showed enhanced cytotoxicity compared to their non-furan counterparts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The furan moiety contributes to the compound's ability to disrupt bacterial cell membranes.
- Research Findings : A publication in MDPI reported that certain pyrido-pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects:
- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Supporting Evidence : A study indicated that similar pyrido-pyrimidine derivatives reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(furan-3-carbonyl)-pyrido[4,3-d]pyrimidine derivatives?
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step reactions, starting with the functionalization of the pyrido-pyrimidine core. Key steps include:
- Coupling Reactions : Introduce the furan-3-carbonyl group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions. For example, naphthalene sulfonyl analogs (as in ) were synthesized using sulfonylation under anhydrous conditions .
- Cyclization : Use thermal or acid-catalyzed cyclization to form the fused pyrido-pyrimidine ring. For related compounds, refluxing in methanol with ammonia yielded cyclized products (e.g., pyrrolo-pyrimidines in ) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol-DMF mixtures) for optimal purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the furan-3-carbonyl group (e.g., carbonyl carbon at ~160–170 ppm) and pyrido-pyrimidine protons (aromatic protons at 6.5–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and furan ring vibrations (C-O-C at ~1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] for CHNO: ~244.08) .
Q. Table 1: Key Physical Properties of Pyrido-Pyrimidine Derivatives
| Property | Example Values (Analog Compounds) | Reference |
|---|---|---|
| Melting Point | 180–220°C | |
| Solubility | DMSO > Ethanol > Water | |
| Stability | Stable at RT under inert atmosphere |
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Conflicts in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C .
- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G*) to validate assignments .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for naphthalene sulfonyl analogs .
Q. What computational approaches predict the compound’s interaction with kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MEK or CDK2). For pyrido-pyrimidine analogs, docking scores correlated with IC values in kinase inhibition assays .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Key interactions include hydrogen bonds with kinase hinge regions (e.g., backbone NH of Glu81 in MEK) .
- Free Energy Calculations : MM-GBSA analysis quantifies binding affinity, prioritizing derivatives for synthesis .
Q. How can thermal stability and decomposition pathways be analyzed?
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Pyrido-pyrimidines typically show decomposition >250°C, with mass loss corresponding to furan detachment .
- DSC : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks. For analogs, endotherms at ~180°C correlate with melting .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Target Selectivity : Test against off-target kinases (e.g., EGFR, VEGFR) to rule out promiscuity .
- Assay Optimization : Verify cell-based assays (e.g., MTT for cytotoxicity) using positive controls (e.g., staurosporine). Inconsistent IC values may arise from variable cell permeability .
- Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., ester hydrolysis of the furan carbonyl group) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
